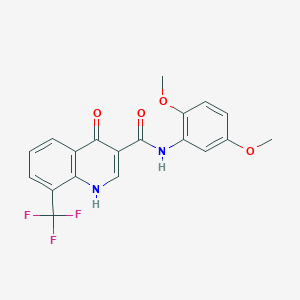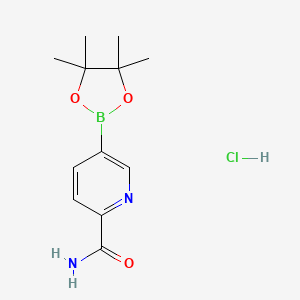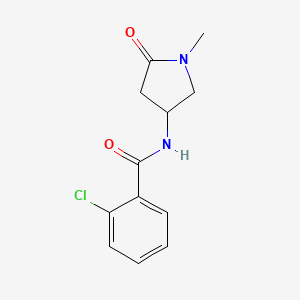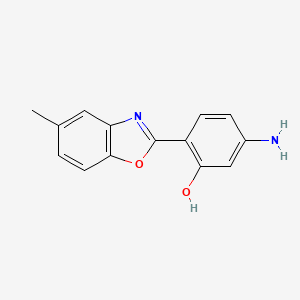![molecular formula C20H23N3O5S2 B2962750 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 865592-32-1](/img/structure/B2962750.png)
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C20H23N3O5S2. It has an average mass of 449.544 Da and a monoisotopic mass of 449.107910 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C20H23N3O5S2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy data, which are not available in the resources I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C20H23N3O5S2, average mass 449.544 Da, and monoisotopic mass 449.107910 Da . Additional properties such as solubility, melting point, boiling point, etc., are not available in the resources I have access to .Scientific Research Applications
Cardiac Electrophysiological Activity
- Synthesis and Electrophysiological Activity : A study highlighted the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing their potency in in vitro assays and indicating their potential as class III electrophysiological agents (Morgan et al., 1990).
Antitumor Activity
- Antitumor Properties : Research on 2-phenylbenzothiazoles, including the synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, revealed potent and selective inhibitory activity against cancer cell lines, particularly lung, colon, and breast cancer (Mortimer et al., 2006).
Synthesis Methods and Cytotoxic Potentials
- One-Pot Synthesis and Cytotoxic Potentials : A study focusing on the one-pot three-component synthesis of N-arylbenzamides in glycerol medium showed significant cytotoxic potentials against various cancer cells, demonstrating the compound's relevance in developing anticancer drugs (Thumula et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, indicating potential applications in material science (Hu et al., 2016).
Intramolecular Cyclization
- Cyclization Methods : A method for intramolecular cyclization of thiobenzamides to benzothiazoles, using reactive intermediates, was developed, contributing to the field of organic synthesis (Downer-Riley & Jackson, 2008).
Antimicrobial Activity
- Antimicrobial Studies : Novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, were synthesized and showed excellent broad-spectrum antimicrobial activity, indicating their potential in developing new antimicrobial agents (Padalkar et al., 2014).
Other Applications
- Phosphoinositide Inhibition : Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved benzothiazole derivatives, highlighting their importance in biochemical and pharmacological research (Stec et al., 2011).
- Protective Effects Against Reactive Oxygen Species : Research on copper(II) complexes of benzothiazolesulfonamides showed protective action against reactive oxygen species, relevant in biochemical and medical research (González-Álvarez et al., 2005).
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-8-9-15-18(12-14)29-20(21-15)22-19(24)13-7-10-16(27-3)17(11-13)28-4/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYOEZJORRBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2962667.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2962669.png)
![1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE](/img/structure/B2962671.png)


![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)





![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)
